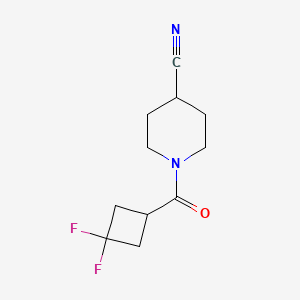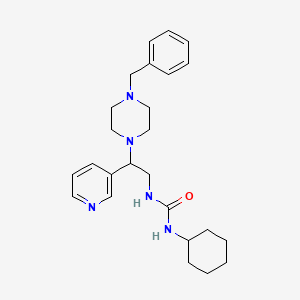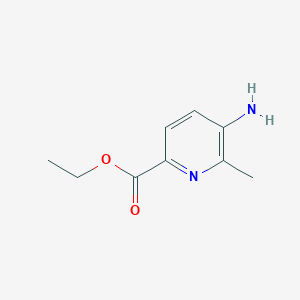
3-fluoro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-fluoro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It has been extensively studied for its potential use in the treatment of various diseases.
Scientific Research Applications
COX-2 Inhibition for Pain and Inflammatory Conditions
Research has identified benzenesulfonamide derivatives as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the inflammation process. The introduction of a fluorine atom in these compounds has shown to preserve COX-2 potency while significantly increasing selectivity between COX-1 and COX-2, potentially offering a targeted approach for treating conditions like rheumatoid arthritis and acute pain without the side effects associated with non-selective COX inhibitors (Hashimoto et al., 2002).
Anticancer and Antimicrobial Applications
Novel benzenesulfonamide derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds have shown promising results against various bacterial and fungal strains, as well as selectivity toward certain cancer cell lines. The structure-activity relationship (SAR) studies suggest the potential of these derivatives as leads for developing new therapeutic agents (Kumar et al., 2014).
Radiosensitizing Agents for Cancer Therapy
Derivatives of benzenesulfonamide have also been explored for their potential to serve as radiosensitizers, aiming to enhance the efficacy of radiotherapy in cancer treatment. Certain compounds have demonstrated the ability to increase the radiosensitivity of tumor cells, thus potentially improving the therapeutic outcomes of radiotherapy for cancer patients (Jung et al., 2019).
Antitumor Drug Development
Another research focus has been on designing and synthesizing sulfonamide derivatives containing moieties like 5-fluorouracil and nitrogen mustard. These compounds have shown significant antitumor activity with low toxicity in preclinical models, highlighting their potential as a new class of antitumor drugs. The therapeutic index (TI) observed in some studies indicates a favorable balance between efficacy and safety, making them promising candidates for further development (Huang et al., 2001).
properties
IUPAC Name |
3-fluoro-N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O3S/c1-3-11-28-20-13-19(22-14(2)23-20)24-16-7-9-17(10-8-16)25-29(26,27)18-6-4-5-15(21)12-18/h4-10,12-13,25H,3,11H2,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXKLWRVSSLGGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2935947.png)
![1-[(Methylamino)methyl]cyclopropan-1-ol hydrochloride](/img/structure/B2935948.png)






![1-Phenyl-2-[[4-(trifluoromethyl)phenyl]methylthio]imidazole](/img/structure/B2935957.png)
![(2E,4E)-5-[1-hydroxy-2,6-dimethyl-4-oxo-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid](/img/structure/B2935958.png)
![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2935959.png)
![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2935961.png)

![5-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide](/img/structure/B2935964.png)